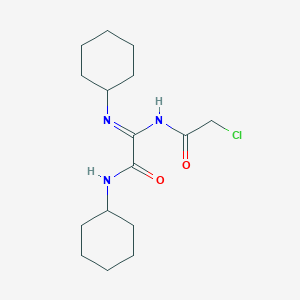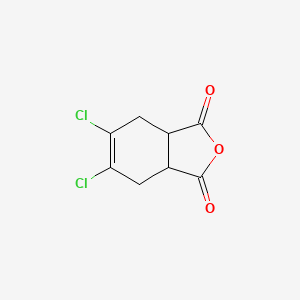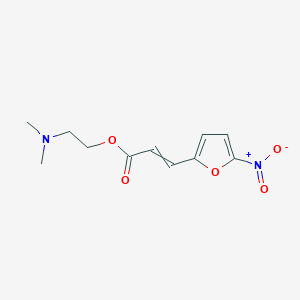
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains a selenyl group attached to the ethanamine moiety, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride typically involves the reaction of 1,3-benzodioxole with a selenylating agent to introduce the selenyl group. This is followed by the reaction with ethanamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation of the selenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenyl group, yielding the corresponding ethanamine derivative.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethanamine derivatives without the selenyl group.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The selenyl group plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The compound can interact with thiol groups in proteins, leading to the formation of seleno-sulfide bonds, which can alter the function of the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- Ethanamine, 2-(1,3-benzodioxol-5-ylseleno)-, hydrochloride
Uniqueness
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride is unique due to the presence of the selenyl group, which imparts distinct chemical and biological properties. This makes it different from other benzodioxole derivatives that lack the selenyl group.
Propiedades
Número CAS |
89525-98-4 |
|---|---|
Fórmula molecular |
C9H12ClNO2Se |
Peso molecular |
280.62 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylselanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2Se.ClH/c10-3-4-13-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H |
Clave InChI |
ZXUXWIAJULCGBH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)[Se]CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


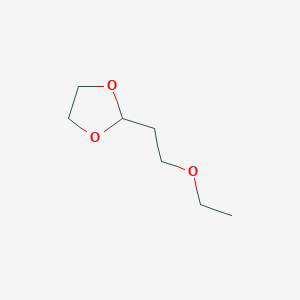


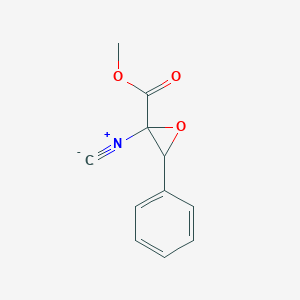
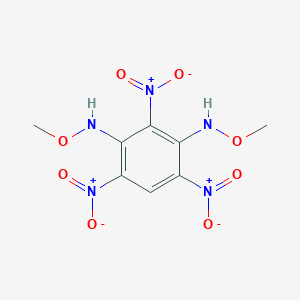
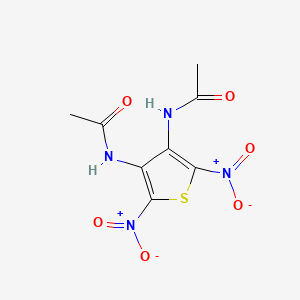
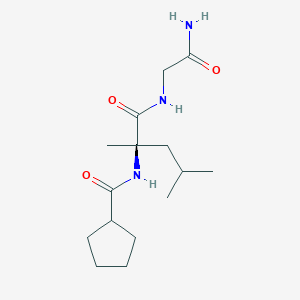
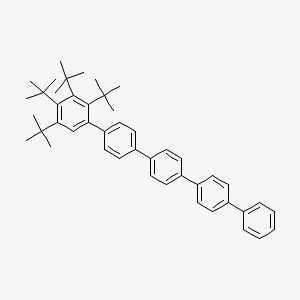
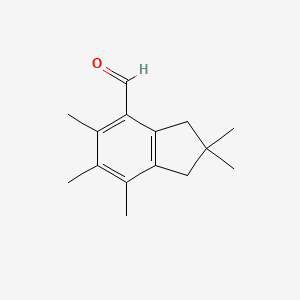
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
